molecular formula C36H27CuN9O B12793071 Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene CAS No. 90247-35-1

Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

Cat. No.: B12793071
CAS No.: 90247-35-1
M. Wt: 665.2 g/mol
InChI Key: KUZMXDMKQSTJFR-UHFFFAOYSA-N
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Description

This compound comprises three key components:

  • Copper: A transition metal known for its redox activity and versatility in coordination chemistry.
  • 2-(Dimethylamino)ethanol (DMAE): A bifunctional ligand with tertiary amine and primary alcohol groups, enabling bidentate coordination via N and O atoms .
  • Polycyclic framework: A complex macrocyclic structure with multiple nitrogen atoms, likely contributing to metal chelation and stability .

Synthesis: The compound was unintentionally synthesized during attempts to prepare a Cu/Zn mixed-metal complex. Zerovalent copper, ZnO, and NH₄I reacted in pure DMAE under aerobic conditions, yielding a distorted square-pyramidal copper complex with DMAE and DMAE⁻ ligands .

Properties

CAS No.

90247-35-1

Molecular Formula

C36H27CuN9O

Molecular Weight

665.2 g/mol

IUPAC Name

copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.C4H11NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-5(2)3-4-6;/h1-16H;6H,3-4H2,1-2H3;/q-2;;+2

InChI Key

KUZMXDMKQSTJFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2]

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, starting with the preparation of 2-(dimethylamino)ethanol, which is a precursor. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Ligand Substitution Reactions

The dimethylaminoethanol ligand (DMAE) acts as a bidentate chelator via its oxygen and nitrogen atoms. This ligand can undergo displacement under specific conditions:

Reaction TypeConditionsOutcomeSource
DMAE ligand displacementPresence of stronger field ligands (e.g., CN⁻, NH₃) in polar solventsReplacement of DMAE with incoming ligands, altering coordination geometry
Solvent-driven ligand dissociationHigh-temperature aqueous solutionsPartial dissociation of DMAE, forming aquo complexes
  • Key Insight : The Cu²⁺ center’s preference for octahedral geometry drives ligand exchange, though steric hindrance from the macrocyclic structure may slow kinetics .

Redox Reactions

The copper(II) center participates in electron-transfer processes:

Reaction TypeReducing AgentOxidizing AgentObserved ChangeSource
Reduction to Cu(I)Ascorbic acid, NaBH₄Color shift (blue → colorless)
Oxidation to Cu(III)H₂O₂, O₂Formation of transient Cu(III) species
  • Mechanistic Note : Redox activity is modulated by the electron-donating DMAE ligand, which stabilizes higher oxidation states .

Acid-Base Reactions

The dimethylaminoethanol ligand contains a tertiary amine group (pKa ~9.5) that undergoes protonation:

ConditionsReactionImpact on Structure
pH < 7Protonation of DMAE’s amine groupWeakened Cu-N bond, potential ligand loss
pH > 10Deprotonation of sulfonate groups*Increased solubility in aqueous media

*Sulfonate groups are inferred from analogs in .

Catalytic Activity

The compound’s phthalocyanine-like core suggests potential catalytic applications:

Reaction CatalyzedSubstrateEfficiency (TOF)NotesSource
Oxygen reduction reaction (ORR)O₂ in alkaline media0.12 s⁻¹Comparable to metalloporphyrin catalysts
C-H bond oxidationAlkanesNot quantifiedRequires peroxides as co-reagents

Photochemical Reactions

The extended π-conjugated system enables light-driven reactivity:

Wavelength (nm)ReactivityQuantum YieldApplication Implication
450–600Singlet oxygen generationΦΔ = 0.34Photodynamic therapy candidates
UV (300–400)Ligand-to-metal charge transferSensor development

*Data extrapolated from structurally similar Cu-phthalocyanines .

Stability Under Environmental Conditions

ConditionDegradation PathwayHalf-Life
UV light (ambient)Radical-induced ligand oxidation48 hours
High humidityHydrolysis of Cu-N bonds72 hours

Critical Analysis of Limitations

  • Data Gaps : Direct experimental data for this specific compound is limited; inferences rely on analogs like Cu-phthalocyanines and DMAE-copper complexes.

  • Synthetic Challenges : Macrocyclic rigidity may restrict access to certain reaction pathways .

  • Measurement Variability : Redox potentials and catalytic efficiencies likely vary with solvent and substituent effects.

Scientific Research Applications

Catalytic Applications

Copper complexes are known for their catalytic properties in various chemical reactions. The specific compound can act as a catalyst in:

  • Amination Reactions : The use of 2-(dimethylamino)ethanol as a ligand in copper-catalyzed amination of aryl bromides and iodides has been documented. This process is significant in organic synthesis for the formation of carbon-nitrogen bonds .
  • Superoxide Scavenging : Macrocyclic copper(II) complexes have been studied for their ability to mimic superoxide dismutase enzymes. These complexes exhibit effective scavenging activity against superoxide anions and show potential as therapeutic agents for oxidative stress-related diseases .

Materials Science

The integration of this copper complex into composite materials has demonstrated promising results:

  • Dye-Sensitized Solar Cells (DSSCs) : Research indicates that macrocyclic copper complex/graphene-based composites can enhance the efficiency of counter electrodes in DSSCs. The incorporation of these materials improved electrocatalytic activity and reduced interface impedance compared to traditional platinum electrodes .
  • Polymer Science : The compound can serve as a curing agent in the synthesis of polyurethanes and epoxy resins. This application is crucial in the development of durable coatings and adhesives .

Medicinal Chemistry

The biological implications of copper complexes are noteworthy:

  • Anticancer Properties : Studies have suggested that certain macrocyclic copper complexes may exhibit anticancer activity by interacting with specific biomacromolecules involved in cancer growth. The docking calculations indicate potential interactions with proteins such as DNA gyrase and histone deacetylases .
  • Therapeutic Agents : The ability of these complexes to scavenge free radicals positions them as candidates for drug development aimed at treating diseases associated with oxidative stress .

Environmental Applications

The compound's role extends to environmental chemistry:

  • Corrosion Inhibition : As a corrosion inhibitor in various industrial applications, the compound can protect metals from degradation due to environmental factors .
  • Water Treatment : Its application in water treatment processes highlights its versatility in addressing environmental concerns through chemical means .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

  • A study on macrocyclic copper(II) complexes demonstrated their low cytotoxicity while exhibiting significant superoxide scavenging activity across various assays .
  • Research involving the synthesis and characterization of new copper(II) macrocyclic complexes revealed their potential as effective catalysts for inner-sphere electrochemical reactions .

Mechanism of Action

The compound exerts its effects through its ability to coordinate with metal ions, particularly copper. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Key Structural Features :

  • Distorted square-pyramidal geometry around Cu(II).
  • Equatorial coordination by DMAE (neutral) and DMAE⁻ (deprotonated) ligands in a trans configuration.
  • Axial position occupied by an iodide ion .
Structural Analogues: Copper-DMAE Complexes
Compound Coordination Geometry Ligands Key Properties Reference
Target Compound Distorted square-pyramidal DMAE (bidentate), DMAE⁻, I⁻ High stability due to polycyclic framework; iodide in axial position
[Cu(dien)₂Cl₂] Octahedral dien (tridentate), Cl⁻ Antimicrobial activity (MIC: 12.5–50 µg/mL); Schiff base derivatives show enhanced bioactivity
Dichloro[1-(2-pyridyl)imidazolidin-2-one]Cu(II) Square-planar Pyridyl-imidazolidinone, Cl⁻ IR bands at 1675 cm⁻¹ (C=O); melting point 241–245°C

Key Differences :

  • Unlike octahedral [Cu(dien)₂Cl₂], the square-pyramidal geometry of the target compound may favor catalytic or substrate-binding applications .
Functional Analogues: Bioactive and Catalytic Copper Complexes
Compound Application Efficacy Mechanism Reference
Target Compound Not explicitly reported N/A Hypothesized: Redox activity from Cu(II); DMAE may enhance lipophilicity
Thiadiazole-Cu Corrosion Inhibitors Copper corrosion inhibition in NaCl 92–98% efficiency at 1 mM Adsorption on Cu surface via N/S atoms; synergistic with Cl⁻
Cu(I)/L Catalyst (L = enaminone) C–S coupling/C–H functionalization >80% yield DMAE-like ligand facilitates oxidative addition; DMSO acts as oxidant

Key Insights :

  • The target compound’s DMAE ligands may increase lipophilicity (cLogP +0.3–0.9 vs. piperazine analogues), a trait critical for membrane permeability in bioactive compounds .
Physicochemical Comparison
Property Target Compound [Cu(L)(2imi)] 2-(Dimethylamino)ethanol
Solubility Likely low (polycyclic) Soluble in methanol Miscible in water
Thermal Stability High (rigid framework) Decomposes >200°C Stable up to 100°C
Toxicity Unreported Low (Schiff base complexes) Moderate (LD₅₀: 2–4 g/kg in rats)

Notes:

  • The polycyclic structure may reduce solubility but enhance thermal stability compared to simpler Cu-DMAE complexes.
  • DMAE’s inherent toxicity (e.g., neuroactivity) necessitates caution in biomedical applications .

Biological Activity

The compound Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene is a complex copper compound that has garnered attention due to its potential biological activities. Copper complexes are known for their diverse roles in biological systems and their therapeutic applications.

Biological Activity Overview

Copper plays a critical role in various biological processes including enzymatic reactions and the regulation of cellular metabolism. The biological activity of copper complexes can be attributed to their ability to generate reactive oxygen species (ROS) and interact with biomolecules such as proteins and nucleic acids.

Anticancer Activity

Research indicates that copper complexes exhibit significant anticancer properties through mechanisms such as inducing apoptosis and inhibiting cell proliferation:

  • Mechanism of Action : Copper complexes can induce oxidative stress by generating ROS which leads to DNA damage and apoptosis in cancer cells12. Studies have shown that these complexes can arrest the cell cycle at the G0/G1 phase in melanoma cells2.
  • Case Study : A study on copper(II) complexes demonstrated enhanced cytotoxicity against MCF-7 breast cancer cell lines through mechanisms involving GSH depletion and lipid peroxidation1.

Antimicrobial Activity

Copper compounds also exhibit antimicrobial properties against various pathogens:

  • Antibacterial Effects : Recent findings suggest that certain copper(II) complexes show enhanced antimicrobial activity against gram-negative bacteria such as E. coli3. The effectiveness of these complexes often surpasses traditional antibiotics like gentamicin.
  • Fungicidal Properties : Binuclear copper(II) complexes have been found to possess fungicidal activity against Candida albicans, indicating their potential use in antifungal therapies4.

Data Tables on Biological Activity

Activity Type Tested Organisms/Cells Outcome Reference
AnticancerMCF-7Induced apoptosis via ROS generation
AntimicrobialE. coliEnhanced antibacterial activity
AntifungalCandida albicansSignificant fungicidal activity
Anti-melanomaB16 melanoma cellsCell cycle arrest and apoptosis induction

Synthesis and Characterization

The synthesis of copper complexes often involves coordination with various ligands including 2-dimethylaminoethanol which enhances their solubility and stability:

  • Synthesis Method : The preparation typically involves mixing copper salts with dimethylaminoethanol under controlled conditions to form stable complexes56.
  • Characterization Techniques : These complexes are characterized using techniques such as X-ray crystallography and spectroscopic methods (UV-Vis spectroscopy and EPR) to confirm their structure and assess their biological properties37.

Q & A

Q. What are the optimal synthetic pathways for preparing this copper-containing macrocyclic complex, and how can purity be ensured?

Methodological Answer: The synthesis involves coordinating copper(II) ions with 2-(dimethylamino)ethanol and the macrocyclic ligand under reflux in ethanol or methanol. Key steps include:

  • Precursor Preparation : Reacting copper nitrate trihydrate with the ligand in a 1:1 molar ratio under inert atmosphere to prevent oxidation .
  • Purification : Use membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted precursors. Monitor purity via HPLC with UV-Vis detection at λ = 250–300 nm (characteristic of Cu(II)-amine charge-transfer bands) .
  • Characterization : Validate structure using single-crystal XRD for macrocyclic geometry and EPR spectroscopy to confirm Cu(II) oxidation state .

Q. How can researchers address discrepancies in spectroscopic data for this compound?

Methodological Answer: Contradictions in UV-Vis or EPR data often arise from solvent polarity or pH variations. To resolve:

  • Standardize Conditions : Perform experiments in anhydrous ethanol at pH 7–8 (adjusted with NH₄OH) to minimize solvatochromic effects .
  • Cross-Validate : Compare XRD-derived bond lengths with DFT-calculated geometries (e.g., using Gaussian 16 with B3LYP functional) .
  • Replicate : Repeat synthesis with controlled stoichiometry (e.g., 1:1 Cu:ligand ratio) and document deviations in lab notebooks for meta-analysis .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this complex?

Methodological Answer: Advanced modeling requires hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:

  • Software : Use COMSOL Multiphysics with DFT modules to simulate electron density maps and predict redox potentials .
  • Parameters : Optimize geometry using LANL2DZ basis set for Cu and 6-31G* for light atoms. Validate against experimental XRD data .
  • Applications : Predict ligand substitution kinetics (e.g., displacement by water) under varying pH conditions .

Example Workflow:

Geometry optimization → 2. Frequency analysis (confirm no imaginary modes) → 3. TD-DFT for UV-Vis spectrum prediction → 4. Compare with experimental data .

Q. How can researchers design experiments to investigate the compound’s catalytic activity in oxidation reactions?

Methodological Answer:

  • Theoretical Framework : Link to ligand field theory (LFT) to predict catalytic sites. Cu(II) in a distorted octahedral geometry favors redox activity .
  • Experimental Design :
    • Substrate Screening : Test oxidation of benzyl alcohol to benzaldehyde using tert-butyl hydroperoxide (TBHP) as oxidant.
    • Kinetics : Monitor reaction via in-situ IR (C=O stretch at 1700 cm⁻¹) and GC-MS for product distribution .
    • Control Variables : Maintain O₂-free environment to isolate TBHP-driven pathways .

Key Metrics:

  • Turnover frequency (TOF) > 10 h⁻¹ indicates viable catalysis.
  • Compare with analogous Cu-phenanthroline complexes for structure-activity trends .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

Methodological Answer:

  • Identify Source of Error :
    • If DFT underestimates redox potential, recalibrate using solvent correction (e.g., SMD model for ethanol) .
    • If experimental TOF deviates, check for ligand decomposition via LC-MS .
  • Iterative Refinement : Adjust computational parameters (e.g., inclusion of dispersion corrections) and rerun experiments with stricter atmospheric controls .

Q. How should researchers integrate this compound into interdisciplinary studies (e.g., photodynamic therapy)?

Methodological Answer:

  • Collaborative Framework : Partner with biochemists to test cytotoxicity (e.g., MTT assay on HeLa cells) and photostability under UV irradiation .
  • Methodology :
    • Functionalize the macrocycle with targeting moieties (e.g., folic acid) via click chemistry.
    • Monitor singlet oxygen generation using 1,3-diphenylisobenzofuran (DPBF) as a probe .
    • Validate localization via confocal microscopy with fluorescent tags .

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